(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid (3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1445949-59-6
VCID: VC2898967
InChI: InChI=1S/C20H26N2O6/c1-19(2,3)28-18(26)22-15-9-10-20(22,16(23)24)11-14(15)21-17(25)27-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,21,25)(H,23,24)/t14-,15?,20?/m1/s1
SMILES: CC(C)(C)OC(=O)N1C2CCC1(CC2NC(=O)OCC3=CC=CC=C3)C(=O)O
Molecular Formula: C20H26N2O6
Molecular Weight: 390.4 g/mol

(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

CAS No.: 1445949-59-6

Cat. No.: VC2898967

Molecular Formula: C20H26N2O6

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid - 1445949-59-6

Specification

CAS No. 1445949-59-6
Molecular Formula C20H26N2O6
Molecular Weight 390.4 g/mol
IUPAC Name (3R)-7-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Standard InChI InChI=1S/C20H26N2O6/c1-19(2,3)28-18(26)22-15-9-10-20(22,16(23)24)11-14(15)21-17(25)27-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,21,25)(H,23,24)/t14-,15?,20?/m1/s1
Standard InChI Key DNNSMBFORUWYIN-ZUIJCZDSSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C2CCC1(C[C@H]2NC(=O)OCC3=CC=CC=C3)C(=O)O
SMILES CC(C)(C)OC(=O)N1C2CCC1(CC2NC(=O)OCC3=CC=CC=C3)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC1(CC2NC(=O)OCC3=CC=CC=C3)C(=O)O

Introduction

Chemical Identity and Properties

(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, identified by CAS number 1445949-59-6, is a structurally complex compound with a molecular formula of C20H26N2O6 and a molecular weight of 390.4 g/mol. The IUPAC name can also be expressed as (3R)-7-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, highlighting its stereochemistry and key functional groups. This compound belongs to the larger family of azabicyclo[2.2.1]heptane derivatives, which feature a nitrogen atom at the bridgehead position of a bicyclic structure.

The compound contains several key functional groups that contribute to its chemical identity:

  • A carboxylic acid group at the 1-position

  • A benzyloxycarbonyl (Cbz) protected amino group at the 3-position

  • A tert-butoxycarbonyl (Boc) protected nitrogen at the 7-position

  • A rigid azabicyclo[2.2.1]heptane scaffold

These structural elements are represented in the following standardized notations:

  • Standard InChI: InChI=1S/C20H26N2O6/c1-19(2,3)28-18(26)22-15-9-10-20(22,16(23)24)11-14(15)21-17(25)27-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,21,25)(H,23,24)/t14-,15?,20?/m1/s1

  • Standard InChIKey: DNNSMBFORUWYIN-ZUIJCZDSSA-N

Physical and Chemical Properties

The compound's properties are largely determined by its functional groups and stereochemistry. The presence of both Cbz and Boc protecting groups makes this compound useful in peptide synthesis and medicinal chemistry applications. The table below summarizes the key properties of this compound:

PropertyValue
Molecular FormulaC20H26N2O6
Molecular Weight390.4 g/mol
CAS Number1445949-59-6
Stereochemistry(3R) configuration
PubChem Compound ID131638121
Functional GroupsCarboxylic acid, Cbz-protected amine, Boc-protected amine
Structural ClassificationAzabicyclo[2.2.1]heptane derivative

Structural Characteristics and Conformation

Pyramidalization of the Bicyclic Amide Nitrogen

A notable feature of compounds in this structural class is the high degree of pyramidalization observed at the bicyclic amide nitrogen. Quantum mechanical calculations have demonstrated that the 7-azabicyclo[2.2.1]heptane structure induces significant distortion of the amide bond geometry . This phenomenon arises from the geometric constraints imposed by the bicyclic framework and affects the electronic distribution and reactivity of these molecules.

Research using quantum mechanical calculations has investigated this unusual geometrical feature through a methodical approach, beginning with simple model molecules and progressively incorporating more complex structural elements to understand the factors responsible for nitrogen pyramidalization . The distortion of the amide bond has been evaluated by comparing experimental and theoretical parameters across numerous derivatives, revealing that intramolecular interactions significantly influence this structural characteristic .

Stereochemical Considerations

The compound features a defined (3R) stereocenter, which contributes to its specific three-dimensional structure and potential biological activity. The rigid bicyclic framework, combined with the defined stereochemistry, creates a unique spatial arrangement of functional groups that may influence interactions with biological targets such as enzymes or receptors.

Applications and Significance

Pharmaceutical and Medicinal Chemistry Applications

Azabicyclo[2.2.1]heptane derivatives have gained significant attention in medicinal chemistry for their potential as conformationally constrained peptidomimetics and as scaffolds for drug design. The rigid structure of these compounds makes them valuable as conformational probes in biological systems .

Specifically, derivatives of azabicyclo[2.2.1]heptane can serve as important scaffolds for drug design, functioning as ligands for receptors involved in neurological functions and other biological processes. These compounds have demonstrated significant affinity for cholinergic receptors, positioning them as potential candidates for treating various neurological disorders.

Use in Peptidomimetic Design

The conformationally constrained nature of (3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid makes it particularly valuable for peptidomimetic design. Peptidomimetics are compounds designed to mimic the structural and functional properties of peptides while offering advantages such as improved metabolic stability and bioavailability. The rigid bicyclic structure can enforce specific secondary structure elements, potentially enhancing binding affinity and selectivity toward biological targets.

Synthetic Building Block

The compound's functional groups, including the protected amine and carboxylic acid, make it a valuable building block for the synthesis of more complex molecules. The carboxylic acid group can participate in amide bond formation, while the protected amine can be selectively deprotected to enable further functionalization.

Research Trends and Future Directions

The continued investigation of azabicyclo[2.2.1]heptane derivatives reflects ongoing interest in constrained amino acids and their applications. Several research trends emerge from the available literature:

Conformational Analysis and Computational Studies

Research into the unusual geometrical features of these compounds, such as the high pyramidalization of the bicyclic amide nitrogen, represents an active area of investigation . Quantum mechanical calculations and hierarchical modeling approaches continue to provide insights into the structural characteristics that influence the reactivity and function of these molecules.

Expanding Synthetic Methodologies

The development of new synthetic routes to access these complex structures more efficiently and with better stereochemical control remains an important focus. Chirospecific approaches that enable the preparation of optically pure compounds from readily available starting materials are particularly valuable .

Applications in Drug Discovery

The potential of azabicyclo[2.2.1]heptane derivatives as ligands for neurological receptors suggests ongoing opportunities for their application in drug discovery programs targeting neurological disorders. The constrained nature of these molecules may lead to improvements in selectivity and potency compared to more flexible analogues.

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